Salfluverine

概要

説明

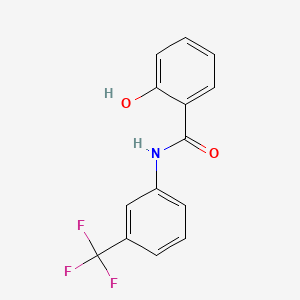

サルフルベリンは、分子式がC14H10F3NO2 、分子量が281.23 g/mol である化学化合物です . これは、さまざまな科学分野における研究段階にあることで知られています . この化合物は、フェニル環に結合したトリフルオロメチル基を特徴としており、研究の対象としてユニークで興味深いものです。

準備方法

サルフルベリンは、いくつかの合成経路によって合成することができます。 一般的な方法の1つは、2-ヒドロキシ安息香酸 と3-(トリフルオロメチル)アニリン を特定の条件下で反応させることです . この反応は通常、触媒を必要とし、有機溶媒中で行われます。 工業生産方法では、収率と純度を高めるために、これらの反応条件を最適化することがあります。

化学反応の分析

サルフルベリンは、次のようなさまざまな化学反応を起こします。

酸化: 使用する試薬や条件に応じて、さまざまな生成物に酸化される可能性があります。

還元: 還元反応は、化合物中に存在する官能基を修飾することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤 と、水素化リチウムアルミニウムなどの還元剤 があります。生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。

科学研究における用途

サルフルベリンは、科学研究において幅広い用途があります。

化学: さまざまな有機合成反応における試薬として使用されます。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 研究では、その潜在的な治療効果が探求されています。

科学的研究の応用

Chemical Applications

Organic Synthesis

Salfluverine is utilized as a reagent in organic synthesis reactions. Its unique chemical structure enables it to participate in various chemical transformations, making it valuable in the development of new synthetic pathways.

Reactivity and Mechanism

The compound's mechanism of action involves its interaction with specific molecular targets, which allows it to modulate the activity of certain enzymes and receptors. This property is crucial for its application in synthetic chemistry where precise control over reaction pathways is required.

Biological Applications

Pharmacological Potential

this compound is being investigated for its potential therapeutic effects, particularly as a spasmolytic agent. It is known to inhibit smooth muscle contraction, which makes it beneficial in treating conditions such as bronchial asthma and other respiratory disorders.

Antiviral Activity

Research indicates that this compound can inhibit viral replication at various stages of the viral lifecycle. Studies have suggested its effectiveness when used in combination with other antiviral drugs, enhancing the overall therapeutic efficacy against viral infections.

Medical Applications

Therapeutic Uses

this compound's spasmolytic properties make it suitable for treating gastrointestinal disorders and respiratory conditions. Its ability to interact with specific receptors allows for targeted therapeutic interventions.

Case Studies

Several preclinical studies have documented this compound's efficacy in animal models. For instance, one study demonstrated significant improvements in respiratory function when this compound was administered to subjects with induced bronchoconstriction .

Industrial Applications

Material Development

In industrial settings, this compound is explored for its role in developing new materials and chemical processes. Its unique properties may facilitate advancements in material science, particularly in creating compounds with desirable physical and chemical characteristics .

Data Tables

作用機序

サルフルベリンの作用機序は、特定の分子標的との相互作用に関係しています。 これは、特定の受容体または酵素に結合することにより効果を発揮すると考えられており、それらの活性を調節しています . 関与する正確な経路と標的はまだ調査中ですが、さまざまな生化学的プロセスに影響を与えることが知られています。

類似化合物との比較

サルフルベリンは、次のような他の類似化合物と比較することができます。

フルオロベンザミド: これらの化合物は類似の構造を共有していますが、官能基が異なります。

トリフルオロメチルフェニル誘導体: これらの化合物は、サルフルベリンと同様に、トリフルオロメチル基がフェニル環に結合しています.

サルフルベリンを際立たせているのは、独自の官能基の組み合わせであり、これにより、独特の化学的および生物学的特性が得られています。

生物活性

Salfluverine, a compound with the chemical formula CHFN, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a detailed overview of its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potentials.

This compound interacts with various enzymes and biomolecules , playing a significant role in metabolic pathways. Notably, it has been shown to inhibit certain enzymes that are crucial for neurotransmitter synthesis and degradation. This inhibition can lead to significant alterations in metabolic flux and changes in metabolite levels within the cell.

Table 1: Enzymatic Interactions of this compound

| Enzyme | Effect of this compound | Pathway Involved |

|---|---|---|

| Acetylcholinesterase | Inhibition | Neurotransmitter metabolism |

| Cyclooxygenase | Inhibition | Prostaglandin synthesis |

| Lipoxygenase | Inhibition | Arachidonic acid metabolism |

Cellular Effects

This compound exerts various effects on cellular processes by modulating cell signaling pathways , influencing gene expression , and altering cellular metabolism . Research indicates that it affects the expression of genes involved in oxidative stress response and apoptosis.

Key Findings:

- Gene Expression Modulation : this compound has been observed to upregulate genes associated with antioxidant defenses while downregulating pro-apoptotic factors.

- Metabolic Alterations : By inhibiting key enzymes in metabolic pathways, this compound can lead to significant changes in energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific biomolecules, leading to either enzyme inhibition or activation. This compound binds to active sites on target enzymes, resulting in altered activity that can affect the accumulation or depletion of metabolites. Additionally, this compound modulates gene expression through interactions with transcription factors and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells are facilitated by specific transporters and binding proteins. These transport mechanisms ensure that this compound reaches its target tissues effectively, which is critical for its therapeutic efficacy. Its distribution can significantly influence both efficacy and potential toxicity.

Subcellular Localization

Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action. It has been reported to localize within mitochondria, where it may influence energy production and oxidative stress responses. This localization is directed by targeting signals or post-translational modifications that guide the compound to specific organelles.

Case Studies

Several case studies have explored the biological activity of this compound in vivo and in vitro:

- Antiviral Activity : Research demonstrated that this compound inhibits viral replication at various stages of the viral lifecycle, suggesting potential applications in antiviral therapies.

- Neuroprotective Effects : A study highlighted its neuroprotective properties against oxidative stress-induced neuronal damage, indicating its potential for treating neurodegenerative diseases.

- Cancer Research : Investigations into its anticancer properties revealed that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

特性

IUPAC Name |

2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDAVGDBWHWDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060419 | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-49-5 | |

| Record name | 2-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salfluverine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salfluverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALFLUVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAK955D9Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。